molecular formula C16H18O3 B588227 Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate CAS No. 861354-99-6

Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate

Cat. No.: B588227
CAS No.: 861354-99-6
M. Wt: 258.317
InChI Key: NSTSGUQNNJXUKS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate: is an organic compound with the molecular formula C16H18O3. It is an ester derivative of naphthalene and is known for its role as an intermediate in the synthesis of various bioactive compounds, including inhibitors of serotonin re-uptake and phosphodiesterase 4 enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate typically involves the esterification of 4-methoxy-1-naphthylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Produces 4-methoxy-1-naphthylpropanoic acid.

    Reduction: Yields 3-(4-methoxynaphthalen-1-yl)propanol.

    Substitution: Results in various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving serotonin re-uptake.

    Medicine: Explored for its potential therapeutic effects as an inhibitor of phosphodiesterase 4 enzyme activity, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate involves its interaction with specific molecular targets:

    Serotonin Re-uptake Inhibition: The compound inhibits the re-uptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission.

    Phosphodiesterase 4 Inhibition: By inhibiting phosphodiesterase 4, the compound prevents the breakdown of cyclic AMP (cAMP), leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate can be compared with other ester derivatives of naphthalene:

    Ethyl naphthalene-1-carboxylate: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds .

Properties

IUPAC Name

ethyl 3-(4-methoxynaphthalen-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-8,10H,3,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTSGUQNNJXUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729403
Record name Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861354-99-6
Record name Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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